molecular formula C26H28N6O4S B609746 欧米地奈派异丙酯 CAS No. 1187451-19-9

欧米地奈派异丙酯

货号 B609746
CAS 编号: 1187451-19-9
分子量: 520.6 g/mol
InChI 键: VIQCWEGEHRBLAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omidenepag isopropyl is a prodrug that is converted by hydrolysis of its isopropyl ester to the active metabolite omidenepag . It is a selective prostaglandin E2 (EP2) receptor agonist and an antiglaucoma agent . It is used for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension .


Synthesis Analysis

The synthesis of Omidenepag isopropyl involves several steps . The process starts with the reaction of p-cyanofluorobenzene with pyrazole in the presence of a base. This is followed by the borane reduction of the nitrile and acid-base workup . The yields of the synthesis are very admirable, with most of them over 90% .


Molecular Structure Analysis

Omidenepag isopropyl has a chemical formula of C26H28N6O4S . Its exact mass is 520.19 and its molecular weight is 520.610 .


Chemical Reactions Analysis

Omidenepag isopropyl is rapidly metabolized to its active metabolite omidenepag, which binds strongly to the prostaglandin E2 (EP2) receptor . It is highly agonistic at the EP2 receptor but has little effect on other receptors such as prostaglandin E1 (EP1) or F receptors (FP) .


Physical And Chemical Properties Analysis

Omidenepag isopropyl has a chemical formula of C26H28N6O4S . Its exact mass is 520.19 and its molecular weight is 520.610 . The elemental analysis shows that it contains C, 59.98; H, 5.42; N, 16.14; O, 12.29; S, 6.16 .

科学研究应用

开发和批准

欧米地奈派异丙酯是一种具有非前列腺素结构的选择性前列腺素 E2 受体 2 激动剂,被开发用于治疗青光眼和眼压高。它于 2018 年在日本获得首个全球批准,标志着其开发历程中的一个重要里程碑 (Duggan, 2018)

药理特性

欧米地奈派异丙酯已被证明在常血压和高血压动物模型中都能有效降低眼压 (IOP)。它在眼中水解为 EP2 受体激动剂欧米地奈派,证明了其作为降 IOP 剂的潜力 (Kirihara 等,2018)

在特定患者群体中的有效性

欧米地奈派异丙酯被发现对原发性开角型青光眼和眼压高患者有效,而这些患者对拉坦前列素(一种常用的青光眼药物)无反应或反应较差。这项研究突出了其作为此类患者群体的替代治疗方案的潜力 (Aihara 等,2020)

作用机制

研究表明,欧米地奈派异丙酯影响人小梁网状细胞中细胞外基质、基质金属蛋白酶 (MMP) 和金属蛋白酶组织抑制剂 (TIMP) 的 mRNA 表达。这表明了一种新的作用机制,有助于其降 IOP 作用,并可能为临床应用提供新的途径 (Kumon 等,2023)

与其他药物的比较研究

将欧米地奈派异丙酯与拉坦前列素进行比较的研究表明,它在降低开角型青光眼和眼压高患者的 IOP 方面不劣于拉坦前列素。这些发现支持将其用作传统治疗方法的可行替代方案 (Aihara 等,2020)

药代动力学和安全性

欧米地奈派异丙酯的药代动力学特性、安全性以及疗效在健康志愿者中进行了评估,提供了有关其降 IOP 作用和总体耐受性的重要数据。这些研究对于了解其是否适合更广泛的临床使用至关重要 (Aihara 等,2019)

作用机制

Upon corneal penetration, Omidenepag isopropyl is hydrolyzed to its active metabolite, omidenepag, which behaves as a non-prostaglandin selective EP2 receptor agonist . This EP2 receptor has Gs-coupled transmembrane properties within the ciliary body and trabecular meshwork ™. When omidenepag is bound, this stimulates an increase in intracellular adenosine 3’,5-cyclic monophosphate (cAMP) levels through Gs-protein-mediation and other signaling cascades in the ciliary body and TM. This increased cAMP level promotes aqueous humor outflow by increasing trabecular and uveoscleral outflow .

安全和危害

Omidenepag isopropyl is generally safe to use, but it does have some adverse reactions. The most common adverse effects include conjunctival hyperemia and macular edema, including cystoid macular edema . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

未来方向

Omidenepag isopropyl has shown promising results in the treatment of glaucoma and ocular hypertension. It provides IOP reductions comparable to those of prostaglandin F2α analogues, but without the cosmetic side effects common to prostaglandin F2α analogues, especially PAP syndrome . The lack of association between omidenepag and PAP suggests that long-term use of this agent may have advantages in patients with glaucoma . Further studies are ongoing to confirm these findings .

属性

IUPAC Name

propan-2-yl 2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4S/c1-20(2)36-26(33)17-28-25-8-3-6-22(30-25)19-31(37(34,35)24-7-4-13-27-16-24)18-21-9-11-23(12-10-21)32-15-5-14-29-32/h3-16,20H,17-19H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCWEGEHRBLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC1=CC=CC(=N1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106409
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Omidenepag isopropyl is a prodrug of omidenepag, a relatively selective prostaglandin E2 (EP2) receptor agonist that decreases intraocular pressure (IOP). Elevated IOP is associated with glaucomatous field loss risk, and the higher the level of IOP, the greater the likelihood of optic nerve damage and visual field loss. The exact mechanism by which omidenepag lowers IOP is not fully elucidated; however, it has been suggested that by binding to the EP2 receptor, omidenepag causes an increase in aqueous humor outflow through the conventional and uveoscleral pathways. The EP2 receptor is present in different types of ocular tissues associated with aqueous humor dynamics, such as the ciliary muscle (CM) and trabecular meshwork (TM). The stimulation of EP2 receptors may lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and result in the relaxation of tissues in the CM and TM.
Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1187451-19-9
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187451-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omidenepag isopropyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIDENEPAG ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0G0H52U6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omidenepag isopropyl
Reactant of Route 2
Reactant of Route 2
Omidenepag isopropyl
Reactant of Route 3
Reactant of Route 3
Omidenepag isopropyl
Reactant of Route 4
Reactant of Route 4
Omidenepag isopropyl
Reactant of Route 5
Reactant of Route 5
Omidenepag isopropyl
Reactant of Route 6
Reactant of Route 6
Omidenepag isopropyl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。